4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid
Description
Basic Chemical Information
4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is characterized by a complex molecular architecture that combines aromatic and aliphatic structural features. The compound possesses the molecular formula C₁₁H₁₁ClO₃ and exhibits a molecular weight of 226.66 grams per mole. The Chemical Abstracts Service registry number for this compound is 91193-36-1, providing a unique identifier for chemical databases and research applications.
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid. This nomenclature reflects the presence of a four-carbon butyric acid chain with a ketone functional group at the fourth position, connected to a phenyl ring bearing both chloro and methyl substituents. The structural arrangement creates a molecule with distinct chemical regions that contribute to its overall reactivity and properties.
Structural Representation and Connectivity
The molecular structure can be described through various chemical notation systems that provide comprehensive structural information. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O, which illustrates the connectivity between atoms within the molecule. The International Chemical Identifier string InChI=1S/C11H11ClO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) provides additional structural details including stereochemical information.
The compound features a phenyl ring substituted at the 2-position with a methyl group and at the 4-position with a chlorine atom. This aromatic system is connected through a carbonyl group to a three-carbon aliphatic chain terminating in a carboxylic acid functional group. The arrangement creates a molecule with both hydrophobic aromatic character and hydrophilic acidic properties, contributing to its chemical versatility and potential interactions with biological systems.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRHDOONJOREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645491 | |
| Record name | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91193-36-1 | |
| Record name | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel–Crafts Acylation Approach
The most common and well-documented method for synthesizing compounds structurally related to 4-(4-chloro-2-methylphenyl)-4-oxobutyric acid is the Friedel–Crafts acylation reaction. This method introduces an acyl group into an aromatic ring using a Lewis acid catalyst.
- Reactants: Aromatic compound (e.g., 2-chlorotoluene or 4-chloro-2-methylbenzene) and succinic anhydride.
- Catalyst: Anhydrous aluminium chloride (AlCl3), a strong Lewis acid.
- Conditions: Reflux under anhydrous conditions for approximately 2 hours.
- Workup: After reaction completion, dilute hydrochloric acid is added slowly to quench the reaction. Excess solvent is removed by steam distillation.
- Isolation: The reaction mixture is poured into cold water to precipitate the product.
- Purification: The crude product is purified by dissolving in sodium hydroxide solution, filtering, acidifying with hydrochloric acid, and recrystallizing from methanol.
This method is adapted from the synthesis of closely related compounds such as 4-(4-chloro-3-methylphenyl)-4-oxobutyric acid and 4-(4-methylphenyl)-4-oxobutanoic acid, indicating its applicability to the target compound due to structural similarity.
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Mix aromatic compound and succinic anhydride | Molar ratio approx. 1:1; dry conditions |
| 2 | Add anhydrous aluminium chloride | Slight excess (~1.1 molar equivalents) |
| 3 | Reflux under anhydrous conditions | ~2 hours |
| 4 | Quench with dilute HCl | 2.5% v/v, slow addition |
| 5 | Remove solvent by steam distillation | To concentrate product |
| 6 | Precipitate product in cold water | ~100 ml cold water |
| 7 | Purify by alkaline dissolution and acidification | 5% NaOH solution, then HCl |
| 8 | Recrystallize from methanol | To obtain pure product |
Alternative Synthetic Routes and Intermediate Preparation
Patent literature on related compounds indicates multi-step synthetic routes involving:
- Preparation of chlorinated aromatic aldehydes via catalytic reactions (e.g., using benzoyl peroxide initiators and controlled chlorination).
- Conversion of aldehydes to acid chlorides or other reactive intermediates.
- Subsequent reaction with nucleophiles or rearrangements to form the target acid.
While these methods are more complex and tailored to specific derivatives, they highlight the potential for stepwise synthesis involving chlorination, oxidation, and acylation steps.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Reagents | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Friedel–Crafts acylation | 2-chlorotoluene + succinic anhydride | Anhydrous AlCl3 | Reflux 2 h, anhydrous | Moderate to high (typical for similar compounds) | Most straightforward, widely used |
| Chlorination/Oxidation | 2-methylphenol derivatives | HClO (in situ), alkali metal salts | ~20°C, controlled chlorination | High purity achievable | Used for chlorinated phenoxyalkanoic acids |
| Multi-step synthesis | Chlorinated benzaldehydes | Benzoyl peroxide, FeCl3, ZnCl2 | 90–120°C, reflux, controlled addition | 88–93% for intermediates | Complex, for advanced derivatives |
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its unique structural features, which allow for various functionalizations.
Medicinal Chemistry
Research has indicated that 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Agricultural Chemistry
In the agricultural sector, this compound can be utilized in the development of herbicides and fungicides. Its ability to interact with specific biological targets allows it to inhibit unwanted plant growth effectively.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a prominent university explored the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results demonstrated significant antibacterial activity, particularly against gram-positive bacteria. The mechanism was attributed to membrane disruption, which was confirmed through electron microscopy.
Case Study 2: Synthesis Optimization
A research group focused on optimizing the synthetic route for producing this compound. They employed microwave-assisted synthesis techniques that improved reaction times and yields compared to traditional methods. The study highlighted the advantages of modern synthetic methodologies in enhancing efficiency in chemical production.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fenbufen (4-biphenyl derivative) exhibits anti-inflammatory activity due to its biphenyl group, which enhances binding to cyclooxygenase enzymes .
- 4-(2,3-Dichlorophenyl)-4-oxobutyric acid shows higher toxicity (as indicated by stringent safety protocols in SDS), likely due to increased electrophilicity from dual chloro substituents .
Physicochemical Properties
- Ester Derivatives: Methylation of the carboxyl group (e.g., 4-oxobutanoic acid methyl ester) enhances lipophilicity, favoring use in drug formulations requiring prolonged release .
- Trimethylphenyl Derivative : The bulky 2,4,6-trimethylphenyl group increases steric hindrance, making the compound suitable for stabilizing polymers or gels in material science .
Biological Activity
4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is an organic compound belonging to the family of oxobutyric acids, characterized by its unique molecular structure that includes a chloro substituent on a methylphenyl group and a ketone functional group. This compound has garnered attention for its potential biological activities, including interactions with various biological molecules and possible therapeutic applications.
- Molecular Formula : C11H11ClO3
- Molecular Weight : Approximately 226.66 g/mol
- Structural Characteristics : The presence of the chloro and methyl groups enhances its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Protein Binding Studies
Studies have shown that this compound interacts with several proteins, influencing their activity. The binding affinity and specificity can vary depending on the protein target, suggesting a complex mechanism of action that may involve competitive inhibition or allosteric modulation.
2. Enzymatic Interactions
The compound's ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group may interact with enzymes through hydrogen bonding. This interaction profile indicates potential roles in metabolic pathways, particularly in enzymatic processes related to drug metabolism and detoxification.
3. Cytotoxicity and Antiproliferative Effects
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported significant inhibition of cell proliferation in MLL leukemia cells, with GI50 values indicating effective concentrations for therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid | C11H11ClO3 | Different chlorination position |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | C12H14O3 | Lacks chlorine substituent |
| 3-(3-Chloro-2-methylphenyl)-3-hydroxybutanoic acid | C12H13ClO3 | Hydroxyl group introduces different reactivity |
This table highlights the specific halogen substitution pattern of this compound, which contributes to its distinct chemical behavior and biological activity.
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
- Animal Models : In vivo studies using rodent models have indicated that administration of this compound can reduce tumor growth significantly compared to control groups, suggesting potential for therapeutic use in oncology.
The proposed mechanism of action for this compound involves:
- Interaction with Cellular Targets : Binding to specific proteins and enzymes alters their function.
- Induction of Apoptosis : The compound triggers apoptotic pathways, particularly in cancer cells.
These mechanisms underscore its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the established synthetic routes for 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation using substituted benzene derivatives (e.g., 4-chloro-2-methyltoluene) and succinic anhydride in the presence of Lewis acids like AlCl₃. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (80–100°C), and using dichloromethane as a solvent . Alternative routes involve Michael addition of thioglycolic acid to α,β-unsaturated ketones under acidic conditions, requiring precise stoichiometry to avoid side reactions . Yields typically range from 58–72%, depending on purification methods (e.g., recrystallization vs. column chromatography).
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns. The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (ketone C=O) and 1250–1100 cm⁻¹ (C-Cl) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 226–228 (M⁺) with isotopic patterns matching chlorine atoms are diagnostic .
Q. What chromatographic methods are recommended for assessing purity, and how can protocols be validated?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is optimal for detecting impurities. Validation requires:
- Spike-and-recovery experiments with reference standards (e.g., 4-(4-cyclohexyl-3-chlorophenyl)-4-oxobutyric acid) to confirm accuracy .
- Calibration curves for quantification, ensuring R² > 0.99 and LOD/LOQ < 1% .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental and theoretical spectral data?
- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from tautomerism or rotamers . Strategies include:
- Variable-temperature NMR to identify dynamic processes.
- Computational modeling (DFT) to compare predicted vs. observed spectra .
- Cross-validation with X-ray crystallography to resolve structural ambiguities .
Q. What strategies improve enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-proline) in Michael addition steps to bias enantiomer formation .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for separation. Validate purity using polarimetry or circular dichroism .
Q. What in vitro assays are recommended for evaluating bioactivity, and how should controls be designed?
- Methodological Answer :
- Enzyme inhibition assays : Test against kynurenine-3-hydroxylase or COX-2 using fluorogenic substrates. Include positive controls (e.g., diclofenac for COX-2) and vehicle controls (DMSO < 0.1%) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Normalize results to untreated cells and validate with duplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
